THPP-1, primarily recognized as meso-tetrakis (para-hydroxyphenyl) porphyrin [], represents a versatile molecule with applications in various scientific domains. Primarily, it serves as a photosensitizer, facilitating photodynamic therapy (PDT) and photothermal therapy (PTT) in cancer treatment []. Additionally, its role as a contrast agent in 19F magnetic resonance imaging (19F MRI) and fluorescence imaging (FLI) enhances its theranostic potential [].
THPP-1 is synthesized from readily available starting materials, making it accessible for research and industrial applications. As an organophosphorus compound, it falls under the broader category of phosphorus-containing compounds, which are characterized by the presence of phosphorus atoms bonded to carbon and other elements. These compounds are widely studied for their utility in agricultural chemicals, flame retardants, and as ligands in coordination chemistry.
The synthesis of THPP-1 typically involves the reaction of phenol derivatives with phosphorus oxychloride followed by a cyclization reaction involving a tetrahydrofuran derivative. The general synthetic route can be outlined as follows:
The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of THPP-1. Typically, solvents like dichloromethane or acetonitrile are used to facilitate the reaction.
THPP-1 features a tetrahydropyran ring fused with a phenylphosphinate group. The molecular structure can be represented as follows:
The key structural components include:
The molecular weight of THPP-1 is approximately 240.22 g/mol, which is relevant for calculations involving molarity and stoichiometry in reactions.
THPP-1 participates in various chemical reactions typical for organophosphorus compounds. Notably, it can undergo hydrolysis in the presence of water to form the corresponding phosphonic acid derivative. Additionally, THPP-1 can act as a nucleophile in substitution reactions due to the presence of the phosphinate group.
Key reactions include:
These reactions highlight THPP-1's versatility as a reagent in organic synthesis.
The mechanism by which THPP-1 exerts its effects primarily revolves around its ability to coordinate with metal ions or participate in nucleophilic substitution reactions. When acting as a ligand, THPP-1 can stabilize metal complexes through coordination bonds formed between the phosphorus atom and metal centers.
In biological contexts, similar organophosphorus compounds have been shown to interact with enzymes or receptors, potentially modulating their activity through reversible binding mechanisms. This aspect suggests possible applications in biochemistry or medicinal chemistry.
THPP-1 exhibits several notable physical properties:
Chemical properties include:
These properties make THPP-1 suitable for various applications in organic synthesis and catalysis.
THPP-1 has potential applications across several scientific domains:
THPP-1 (chemical name: 2-(6-Chloropyridin-3-yl)-4-(2-methoxyethoxy)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-ylmethanone; CAS# 1257051-63-0) is a potent, selective phosphodiesterase 10A (PDE10A) inhibitor with a molecular weight of 464.91 g/mol and empirical formula C₂₃H₂₁ClN₆O₃ [1] [4]. Its structure features a tetrahydropyridopyrimidine core linked to an imidazopyridine carbonyl group, enabling high-affinity binding to PDE10A’s catalytic domain (PDB: 3UI7) [7]. Key physicochemical properties include:
THPP-1 exhibits sub-nanomolar inhibition constants (Ki) for PDE10A: 1.0 nM (human) and 1.3 nM (rat), confirmed via fluorescence polarization assays [4] [6]. Selectivity profiling reveals >44-fold specificity over PDE6A, the closest off-target, and negligible activity against adenosine transporters (IC₅₀ = 1.61 µM) [7].
Table 1: Selectivity Profile of THPP-1
Target | Ki or IC₅₀ (nM) | Selectivity vs. PDE10A |
---|---|---|
PDE10A (human) | 1.0 | Reference |
PDE10A (rat) | 1.3 | 1.3-fold difference |
PDE6A | 44 | 44-fold lower affinity |
Adenosine transporter | 1610 | 1,610-fold lower affinity |
THPP-1 belongs to the tetrahydropyridopyrimidine chemical class, distinct from triazine-based inhibitors (e.g., MP-10) or pyridazinones (e.g., TAK-063) [5] [9]. Critical structural elements include:
Compared to first-generation PDE10A inhibitors like papaverine, THPP-1 shows superior orally bioavailability (≥80% in rats) and brain exposure (CSF concentration: 520 ng/mL at 3 mg/kg) [6] [7]. Unlike MP-10, which exhibits U-shaped dose responses in behavioral assays, THPP-1 demonstrates linear efficacy due to balanced activation of striatal pathways [5].
PDE10A hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in striatal medium spiny neurons (MSNs), regulating dopamine signaling cascades [5] [10]. Its inhibition elevates cyclic nucleotides, modulating:
Early PDE10A inhibitors (e.g., TP-10) showed inconsistent efficacy in hyperdopaminergic models due to asymmetric pathway activation—excess direct pathway stimulation counteracted indirect pathway modulation [10]. THPP-1 overcomes this via kinetic selectivity: Its fast off-rate from PDE10A (~50% dissociation in <30 min) allows substrate competition, preventing pathological overactivation of direct pathways [5] [6]. This enables normalization of dopamine dynamics in schizophrenia models without impairing motor function [3].
Table 2: Key Pharmacodynamic Effects of THPP-1 in Preclinical Models
Model System | Findings | Reference |
---|---|---|
Methylazoxy-methanol (MAM) rats | Reversed VTA dopamine hyperactivity and novel object recognition deficits | [3] |
Rhesus monkeys | Improved performance in object retrieval detour task (dose-dependent) | [6] |
Methamphetamine-induced hyperactivity | Attenuated hyperlocomotion without catalepsy | [4] [6] |
THPP-1’s efficacy stems from circuit-specific neuromodulation rather than broad receptor blockade. In the MAM neurodevelopmental schizophrenia model, it normalized ventral tegmental area (VTA) dopamine neuron activity (electrophysiology) and restored cognitive function (novel object recognition) at 3 mg/kg [3]. Crucially, it showed disease-state selectivity: Effects were absent in healthy rodents, indicating preferential action in dysregulated neural circuits [3] [6].
Comparative studies with MP-10 reveal THPP-1’s superior cognitive enhancement profile. In rhesus monkeys, THPP-1 (1–3 mg/kg) improved executive function in the object retrieval detour task—a paradigm sensitive to prefrontal cortex-striatal connectivity—while risperidone only mitigated positive symptoms [6]. This aligns with increased cGMP-dependent plasticity in cortico-striatal synapses, a mechanism implicated in working memory [6] [10].
Table 3: Cognitive Effects of THPP-1 Across Species
Cognitive Test | Species | Key Outcome | Dose |
---|---|---|---|
Novel object recognition | Rat | Reversed MAM-induced deficits (acute and chronic) | 3 mg/kg |
Object retrieval detour | Rhesus monkey | Dose-dependent improvement in success rate | 1–3 mg/kg |
Prepulse inhibition | Rat | Blocked quinpirole-induced deficits | 0.32–10 mg/kg |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7